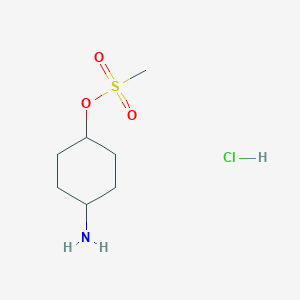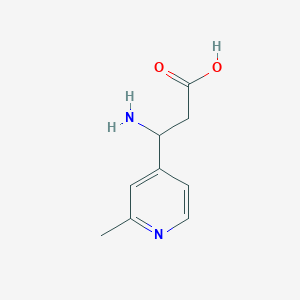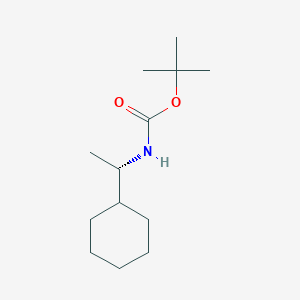
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position The compound also contains a pentan-3-ol chain attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpentan-3-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another synthetic route involves the alkylation of 2-bromo-5-methoxyphenol with a suitable alkylating agent such as 3-chloropentane. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or alkylation reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the pentan-3-ol chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methoxyphenyl)pentan-3-one or 3-(2-Bromo-5-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol.
Substitution: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol or 3-(2-Alkoxy-5-methoxyphenyl)pentan-3-ol.
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The hydroxyl group in the pentan-3-ol chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-5-methoxyphenyl)pentan-3-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-(2-Bromo-5-hydroxyphenyl)pentan-3-ol: Similar structure with a hydroxyl group instead of a methoxy group.
3-(2-Bromo-5-methoxyphenyl)butan-3-ol: Similar structure with a butan-3-ol chain instead of a pentan-3-ol chain.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity. The pentan-3-ol chain provides additional flexibility and potential for interactions with various targets.
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO2/c1-4-12(14,5-2)10-8-9(15-3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
VHMWAJXRCSFKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
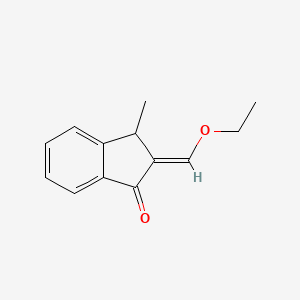


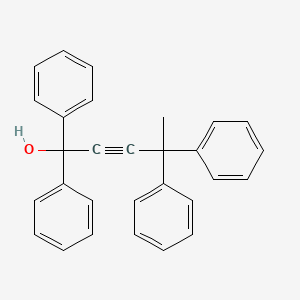
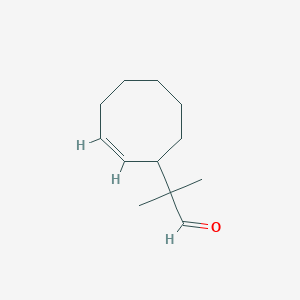

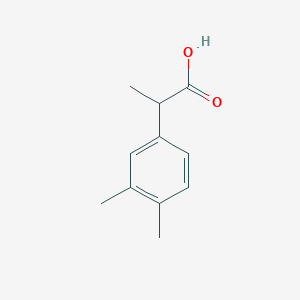
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
